3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane: is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane typically involves the following steps:
Electrophilic Bromination and Spirocyclization: One common method involves the electrophilic bromination of N-benzyl-acrylamides followed by spirocyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound for studying reaction mechanisms and developing new chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-7-azaspiro[4.5]decane: Lacks the bromomethyl group, resulting in different reactivity and applications.
3-(Chloromethyl)-2-oxa-7-azaspiro[4.5]decane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.
Uniqueness
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which imparts specific reactivity and potential for various applications. Its spirocyclic structure also contributes to its stability and distinctive chemical behavior .
Eigenschaften
Molekularformel |
C9H16BrNO |
---|---|
Molekulargewicht |
234.13 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16BrNO/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8,11H,1-7H2 |
InChI-Schlüssel |
AFFXXHBXYPWCJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(OC2)CBr)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.